molecular formula C8H5ClN2OS B2616034 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide CAS No. 55040-49-8

4-chloro-Thieno[3,2-c]pyridine-7-carboxamide

Cat. No.: B2616034
CAS No.: 55040-49-8
M. Wt: 212.65
InChI Key: ATSVIWBDZFVRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-Thieno[3,2-c]pyridine-7-carboxamide is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused bicyclic structure containing both sulfur and nitrogen atoms within its ring system. It has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Mechanism of Action

Target of Action

The primary target of 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide is the G protein-coupled receptor kinase 2 (GRK2) according to the research . GRK2 is a kinase enzyme that plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs). These receptors are involved in a wide range of physiological processes, and their dysregulation can lead to various diseases.

Mode of Action

This compound: interacts with its target GRK2 by mimicking ATP, the energy currency of the cell . The compound fits into the ATP binding pocket of the kinase, inhibiting its activity . This interaction is facilitated by the compound’s bicyclic heteroaromatic motif, which forms hydrogen bonds with the hinge region of the kinase .

Biochemical Pathways

The inhibition of GRK2 by This compound affects the downstream signaling pathways of GPCRs . By inhibiting GRK2, the compound prevents the phosphorylation and subsequent desensitization of GPCRs, thereby modulating their signaling pathways .

Pharmacokinetics

The pharmacokinetic properties of This compound The compound’s lipophilic ligand efficiency and good affinity suggest favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular effect of This compound is the inhibition of GRK2 activity, which results in the modulation of GPCR signaling . On a cellular level, this can affect a variety of processes depending on the specific GPCR involved, potentially leading to therapeutic effects in diseases where GPCR signaling is dysregulated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo acetophenone with 3,4-dimethoxy benzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the thienopyridine core . Further functionalization with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile can produce the desired this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

4-chloro-Thieno[3,2-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the thienopyridine core .

Scientific Research Applications

4-chloro-Thieno[3,2-c]pyridine-7-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-Thieno[3,2-c]pyridine-7-carboxamide is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted drug design and development .

Properties

IUPAC Name

4-chlorothieno[3,2-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2OS/c9-7-4-1-2-13-6(4)5(3-11-7)8(10)12/h1-3H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSVIWBDZFVRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=NC=C2C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.